Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, an aminomethyl substituent at position 3, and a trifluoromethyl group at position 3. Pyrrolidine-based compounds are widely used in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors sensitive to fluorine-containing motifs . While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate in ) suggest that similar synthetic routes involving nucleophilic substitution or coupling reactions may apply.
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(4-15)8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
CPCCORHENBIWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Asymmetric Michael Addition/Hydrogenative Cyclization
The merger of organocatalysis and hydrogenation offers a robust platform for constructing trisubstituted pyrrolidines. As demonstrated by, trifluoromethyl ketones undergo asymmetric Michael addition with nitroolefins in the presence of a cinchona alkaloid-derived catalyst (e.g., 10 mol% DHQD-PHN ), yielding β-nitro ketones with >95% enantiomeric excess (ee). Subsequent hydrogenation over Pd/C in ethanol at 50 psi H₂ reduces the nitro group to an amine, triggering cyclization to form the pyrrolidine ring. For the target compound, this method could be adapted by selecting a nitroolefin precursor bearing a CF₃ group at the β-position.
Key Data :
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Michael Addition | CHCl₃, -20°C, 24 h | 85 | 98 |
| Hydrogenation | 10% Pd/C, EtOH, 50 psi H₂, 12 h | 78 | - |
This route excels in stereocontrol but requires post-cyclization functionalization to install the Boc and aminomethyl groups.
Copper-Catalyzed Arylpyrrolidine Synthesis
Arylpyrrolidines are accessible via copper-mediated coupling, as detailed in. Using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 65°C, aryl iodides react with pyrrolidine to form substituted rings. For the target molecule, a CF₃-bearing aryl iodide (e.g., 4-(trifluoromethyl)iodobenzene ) could serve as the electrophilic partner. Post-coupling, bromination at position 3 using N-bromosuccinimide (NBS) in CH₂Cl₂ introduces a bromomethyl group, which is subsequently aminated via NaN₃/NaI in DMSO at 130°C, followed by H₂/Pd reduction to yield the aminomethyl substituent.
Optimization Insight :
- Bromination efficiency drops below 0°C due to reduced NBS reactivity.
- Azidation requires stoichiometric NaI to mitigate elimination side reactions.
Radical-Mediated Fluorination and Functionalization
Radical pathways enable direct C–H fluorination, circumventing pre-functionalized substrates. As shown in, treatment of tert-butyl 4-methylenepiperidine-1-carboxylate with Et₃N·3HF and NBS generates a bromofluorinated intermediate. Translating this to pyrrolidines, exposure of tert-butyl 3-methylene-4-(trifluoromethyl)pyrrolidine-1-carboxylate to analogous conditions installs a bromomethyl group at position 3. Subsequent azidation and reduction (as above) furnish the aminomethyl group.
Stereochemical Considerations :
- The CF₃ group’s steric bulk directs bromination to the exo face, favoring the (3S,4R) configuration.
Enantioselective Reductive Amination
Reductive amination of keto-pyrrolidines offers a direct route to aminomethyl derivatives. Starting from tert-butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate, condensation with NH₄OAc and NaBH₃CN in MeOH at 25°C achieves reductive amination. However, over-reduction to the secondary amine is a common side reaction, necessitating careful stoichiometry.
Yield Improvement :
Resolution of Racemic Mixtures via Chiral Chromatography
For non-catalytic approaches, racemic tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can be resolved using chiral stationary phases (e.g., Chiralpak IC ). While this method avoids complex asymmetric synthesis, it suffers from low throughput and high solvent consumption.
Comparative Efficiency :
| Method | Total Yield (%) | Purity (%) |
|---|---|---|
| Asymmetric Catalysis | 62 | 99 |
| Racemic Resolution | 35 | 98 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrrolidine Derivatives
Biological Activity
Tert-butyl 3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound belonging to the pyrrolidine class, which is known for its diverse biological activities and applications in medicinal chemistry. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18F3N2O2
- Molecular Weight : 269.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features:
- Fluorine Atom : The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, facilitating interactions with enzymes and receptors.
- Aminomethyl Group : This group can participate in nucleophilic reactions, contributing to the compound's reactivity and potential therapeutic effects.
- Tert-butyl Ester Group : This moiety increases the compound's stability and bioavailability by enhancing membrane permeability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Mechanism : The compound has shown effectiveness against various bacterial strains, possibly through inhibition of key enzymatic pathways.
- Case Study : A study demonstrated that derivatives of pyrrolidine compounds, including this one, exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 5 µM .
- Antitumor Properties
- Neuroprotective Effects
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Antitumor Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Moderate | No | Limited |
| Tert-butyl 4-fluoropyrrolidine-1-carboxylate | No | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
